molecular formula C14H16N4O5S B12758001 Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 145865-69-6

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12758001
CAS No.: 145865-69-6
M. Wt: 352.37 g/mol
InChI Key: RXVMXJADMGCFDU-LZYBPNLTSA-N
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Description

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a sulfonylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-methoxyphenyl)acrylate
  • 4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole ring and sulfonyl group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

145865-69-6

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37 g/mol

IUPAC Name

ethyl 5-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H16N4O5S/c1-3-23-14(19)12-9-15-17-13(12)24(20,21)18-16-8-10-4-6-11(22-2)7-5-10/h4-9,18H,3H2,1-2H3,(H,15,17)/b16-8+

InChI Key

RXVMXJADMGCFDU-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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